L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine
Description
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of multiple amino acids
Properties
CAS No. |
918437-30-6 |
|---|---|
Molecular Formula |
C47H88N14O10 |
Molecular Weight |
1009.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H88N14O10/c1-26(2)23-34(41(65)57-32(16-10-12-20-49)39(63)55-30(8)46(70)71)59-43(67)36(25-28(5)6)60-42(66)35(24-27(3)4)58-40(64)33(17-13-21-53-47(51)52)56-38(62)29(7)54-44(68)37-18-14-22-61(37)45(69)31(50)15-9-11-19-48/h26-37H,9-25,48-50H2,1-8H3,(H,54,68)(H,55,63)(H,56,62)(H,57,65)(H,58,64)(H,59,67)(H,60,66)(H,70,71)(H4,51,52,53)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
HBZXNMSOXFNMSD-IZROAPMXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, reducing the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in cross-linked peptides, while substitution can yield peptides with altered sequences.
Scientific Research Applications
Chemistry
Peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biology, synthetic peptides are used as probes to study cellular processes, such as signal transduction and enzyme activity. They can also be used to develop peptide-based drugs.
Medicine
Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research into peptide-based vaccines is also ongoing.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They can also be used in biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Arginyl-L-lysine: A dipeptide with potential therapeutic applications.
L-Valyl-L-tyrosine: A dipeptide studied for its role in protein synthesis.
Uniqueness
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer unique properties and interactions compared to other peptides.
Biological Activity
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a complex peptide composed of multiple amino acids, including lysine, proline, alanine, ornithine, and leucine. This compound's intricate structure suggests potential biological significance, particularly in metabolic pathways and therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C37H68N14O12 |
| Molecular Weight | 901.0 g/mol |
| CAS Number | 877070-70-7 |
The presence of the diaminomethylidene moiety in its structure enhances its biochemical properties, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. These interactions may include:
- Enzyme Modulation: The compound may influence enzymatic activities by binding to specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could act as a ligand for certain receptors, modulating signal transduction pathways.
- Protein Synthesis Regulation: Given its composition, it may play a role in protein synthesis and turnover.
Case Studies and Research Findings
-
Metabolic Pathways:
Research indicates that peptides similar to this compound can affect nitrogen metabolism. Such compounds have been shown to enhance nitrogen utilization in various organisms, suggesting a role in metabolic regulation . -
Therapeutic Applications:
Studies have explored the therapeutic potential of peptide compounds in treating metabolic disorders. For instance, peptides that include ornithine and leucine have demonstrated beneficial effects on muscle metabolism and recovery post-exercise . The unique structure of this compound may offer enhanced bioactivity compared to simpler peptides. -
Antimicrobial Properties:
Similar compounds have been investigated for their antimicrobial activities. For example, peptides containing ornithine are known to exhibit antibacterial properties against Gram-positive bacteria by disrupting cell wall synthesis . This suggests that this compound might also possess similar bioactivity.
Synthesis Methods
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:
- Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
- Coupling Reaction: Activated amino acids are sequentially coupled to the growing peptide chain anchored to a solid resin.
- Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
- Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
